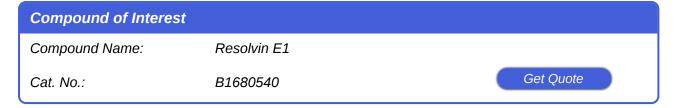


# Resolvin E1 in Innate and Adaptive Immunity: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Resolvin E1 (RvE1) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is a member of the specialized pro-resolving mediators (SPMs) family, which are actively involved in the resolution phase of inflammation. Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, RvE1 and other SPMs orchestrate the termination of the inflammatory response and promote the restoration of tissue homeostasis. This technical guide provides an in-depth overview of the role of RvE1 in both innate and adaptive immunity, detailing its mechanisms of action, signaling pathways, and effects on key immune cells. This document also includes a compilation of quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.

#### **Resolvin E1 and Innate Immunity**

The innate immune system provides the first line of defense against pathogens and is characterized by a rapid, non-specific response. A key feature of the acute inflammatory response is the recruitment of leukocytes, primarily neutrophils, to the site of injury or infection. While essential for host defense, uncontrolled or prolonged neutrophil activity can lead to tissue damage. RvE1 plays a crucial role in orchestrating the resolution of this acute inflammatory response by modulating the functions of key innate immune cells, particularly neutrophils and macrophages.



#### **Modulation of Neutrophil Function**

RvE1 exerts significant control over neutrophil activity, promoting a switch from a proinflammatory to a pro-resolving state. Its actions include inhibiting neutrophil infiltration, promoting their apoptosis, and enhancing their clearance.

- Inhibition of Neutrophil Infiltration: RvE1 has been shown to reduce the recruitment of neutrophils to inflamed tissues. It can act as a partial agonist/antagonist at the leukotriene B4 (LTB4) receptor BLT1, thereby dampening the potent chemoattractant effects of LTB4.[1]
- Promotion of Apoptosis: A critical step in the resolution of inflammation is the programmed cell death, or apoptosis, of neutrophils. RvE1 has been found to accelerate phagocytosis-induced neutrophil apoptosis.[2] This process is mediated, in part, through the BLT1 receptor and involves the enhancement of reactive oxygen species (ROS) generation by NADPH oxidase, leading to the activation of caspases 8 and 3.[2] Furthermore, RvE1 can counteract pro-survival signals in neutrophils, further tipping the balance towards apoptosis.[2]
- Enhancement of Phagocytosis: RvE1 can also enhance the phagocytic capacity of neutrophils for opsonized bacteria.[3]

#### **Regulation of Macrophage Activity**

Macrophages are central players in both the initiation and resolution of inflammation. RvE1 promotes a pro-resolving phenotype in macrophages, characterized by enhanced efferocytosis (the clearance of apoptotic cells) and a shift in cytokine production.

- Enhancement of Efferocytosis: One of the hallmark functions of RvE1 is its ability to stimulate the engulfment of apoptotic neutrophils by macrophages, a process known as efferocytosis.[4] This clearance of apoptotic cells is a non-phlogistic process that prevents the release of potentially damaging intracellular contents and leads to the production of antiinflammatory and pro-resolving mediators. RvE1-mediated enhancement of efferocytosis is often linked to its interaction with the ChemR23 receptor on macrophages.
- Modulation of Cytokine Production: RvE1 can modulate the production of cytokines by macrophages. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-12p40 in response to lipopolysaccharide (LPS) stimulation.[5] This effect is



mediated through the ChemR23 receptor and can involve the inhibition of the NF-κB signaling pathway.[5]

### **Resolvin E1 and Adaptive Immunity**

The adaptive immune system provides a more specific and long-lasting immunity. It involves the activation of T and B lymphocytes. Emerging evidence indicates that RvE1 also plays a significant role in modulating adaptive immune responses, particularly by influencing T cell differentiation and function.

#### **Regulation of T Cell Responses**

RvE1 has been shown to regulate the differentiation and activity of T helper (Th) cells, which are critical for orchestrating various immune responses.

- Inhibition of Th17 Cell Differentiation: Th17 cells are a subset of T helper cells that play a pro-inflammatory role in various autoimmune and inflammatory diseases. RvE1 has been demonstrated to suppress the differentiation of Th17 cells.[6] This effect is associated with the inhibition of key cytokines involved in Th17 polarization, such as IL-6 and IL-23, and a reduction in the expression of the master transcription factor for Th17 cells, RORyt.[6][7]
- Modulation of T Cell Cytokine Production: RvE1 can alter the cytokine profile of T cells.
   Studies have shown that RvE1 can decrease the production of the hallmark Th17 cytokine,
   IL-17, as well as other pro-inflammatory cytokines like IL-21.[6]

#### Signaling Pathways of Resolvin E1

RvE1 exerts its biological functions by binding to and activating specific G protein-coupled receptors (GPCRs). The two primary receptors for RvE1 are ChemR23 (also known as ERV1 or CMKLR1) and the leukotriene B4 receptor 1 (BLT1). The differential expression of these receptors on various immune cells accounts for the cell-specific effects of RvE1.

#### **ChemR23 Signaling**

ChemR23 is expressed on various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells. The interaction of RvE1 with ChemR23 is central to many of its pro-

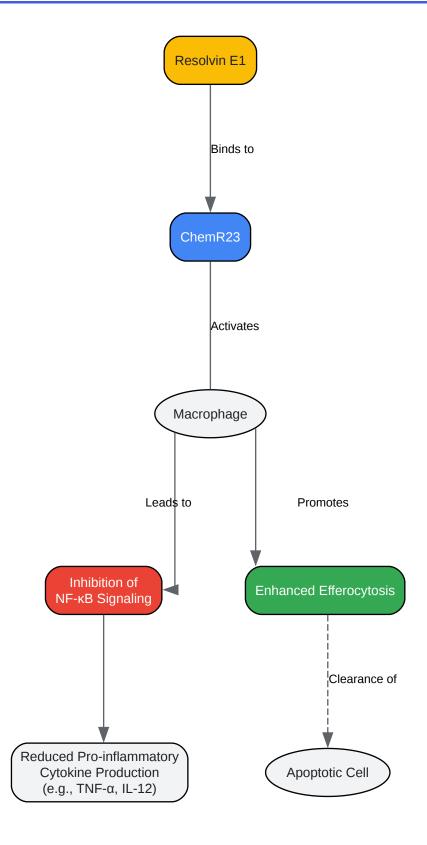


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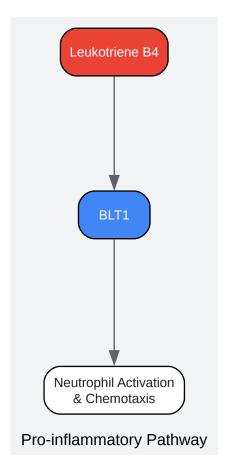
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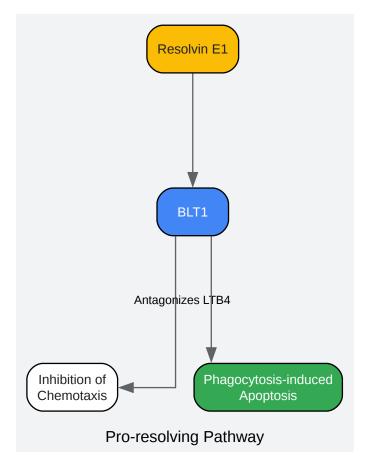
resolving actions, particularly the enhancement of macrophage efferocytosis and the inhibition of pro-inflammatory cytokine production.



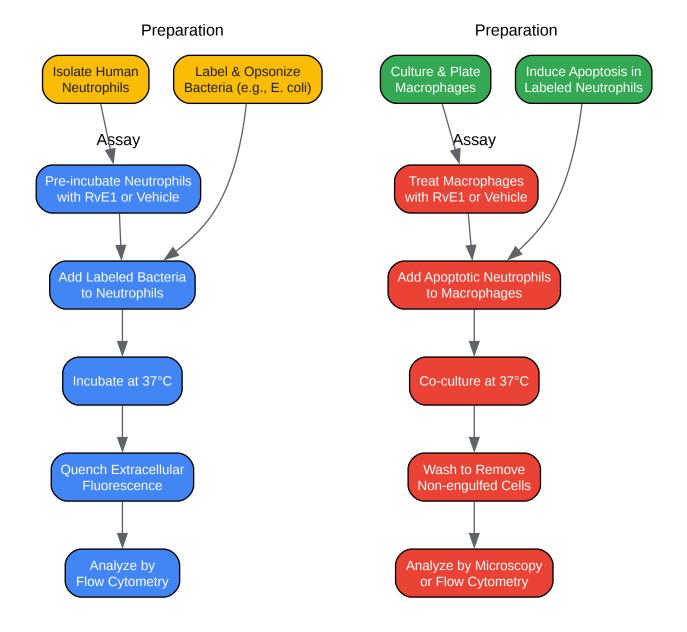




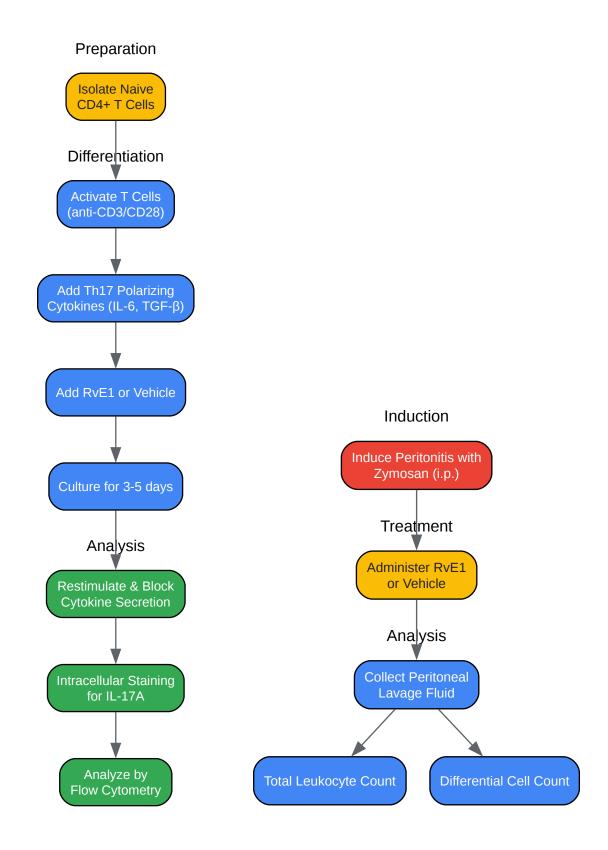












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